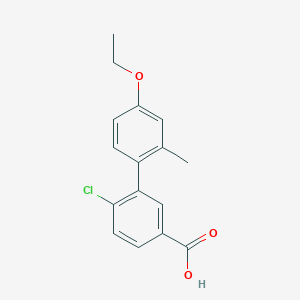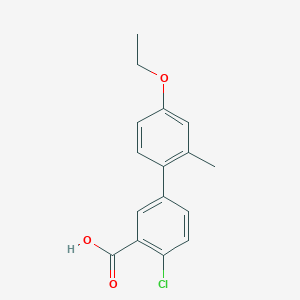
4-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95% (4-CE2MPA) is a synthetic organic compound that has a wide range of applications in the scientific research field. It is a white to off-white crystalline solid with a melting point of 225-228°C. 4-CE2MPA is a versatile compound that has been used in a multitude of research studies, ranging from biochemical and physiological effects to lab experiments.
科学的研究の応用
4-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used to investigate the inhibition of the enzyme tyrosinase, which is involved in the biosynthesis of melanin, and to study the catalytic activities of enzymes involved in the metabolism of xenobiotics. It has also been used in the synthesis of novel compounds for the treatment of cancer and other diseases, as well as for the development of new drugs.
作用機序
4-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95% is thought to act as an inhibitor of tyrosinase by binding to the active site of the enzyme and blocking its activity. It is also thought to interact with other enzymes involved in the metabolism of xenobiotics, such as cytochrome P450 (CYP) enzymes, and to inhibit their activity.
Biochemical and Physiological Effects
4-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95% has been shown to inhibit the activity of tyrosinase, which is involved in the biosynthesis of melanin. The inhibition of tyrosinase activity can lead to decreased melanin production and thus, lighter skin pigmentation. 4-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95% has also been shown to interact with CYP enzymes and inhibit their activity, which can lead to decreased metabolism of xenobiotics and thus, an increased risk of toxicity.
実験室実験の利点と制限
The main advantage of using 4-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95% in lab experiments is that it can be synthesized relatively easily and is widely available. Furthermore, it is a relatively inexpensive compound. However, there are some limitations to using 4-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95% in lab experiments. For example, it is not a very stable compound and can degrade over time. Additionally, it can be toxic if ingested or inhaled.
将来の方向性
There are a number of potential future directions for the use of 4-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95%. One potential application is in the development of new drugs for the treatment of cancer and other diseases. Additionally, 4-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95% could be used to investigate the inhibition of other enzymes involved in the metabolism of xenobiotics. It could also be used to study the effects of tyrosinase inhibition on skin pigmentation. Finally, 4-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95% could be used in the synthesis of novel compounds for use in lab experiments.
合成法
4-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95% is synthesized through a two-step process. The first step involves the reaction of 4-chlorobenzoyl chloride with 4-ethoxy-2-methylphenol in the presence of anhydrous potassium carbonate and dimethylformamide (DMF). The second step involves the reaction of the resulting product with sodium borohydride in the presence of methanol. The final product is then purified through recrystallization.
特性
IUPAC Name |
4-chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-3-20-12-5-6-13(10(2)8-12)14-9-11(16(18)19)4-7-15(14)17/h4-9H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISMTZFKJKHSGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690754 |
Source


|
| Record name | 6-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261955-81-0 |
Source


|
| Record name | 6-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














